Acet-D3-anilide
Description
Acet-D3-anilide (deuterated acetanilide) is a deuterium-substituted derivative of acetanilide (C₈H₉NO), where three hydrogen atoms are replaced with deuterium (²H or D). The base compound, acetanilide, is a well-known pharmaceutical precursor used in synthesizing drugs like acetaminophen and penicillin . The deuterated form, this compound, retains the core structure but exhibits distinct physicochemical properties due to isotopic substitution, including increased molecular weight (approximately 138.20 g/mol vs. 135.17 g/mol for non-deuterated acetanilide) and altered metabolic stability .
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
138.18 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-phenylacetamide |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i1D3 |
InChI Key |
FZERHIULMFGESH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acet-D3-anilide can be synthesized by the acetylation of aniline using deuterated acetic anhydride. The reaction involves mixing aniline with deuterated acetic anhydride in the presence of a catalyst such as zinc dust. The mixture is then refluxed under anhydrous conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Acet-D3-anilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Acet-D3-anilide is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and reaction kinetics.
Biology: It serves as a tracer in metabolic studies due to its deuterium content.
Medicine: Research on its pharmacokinetics and metabolism helps in understanding drug interactions and metabolic pathways.
Industry: It is used in the synthesis of other deuterated compounds and as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of Acet-D3-anilide involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, making it useful in studying enzyme kinetics and metabolic pathways. The compound can inhibit certain enzymes, thereby affecting biochemical processes .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
A comparison of Acet-D3-anilide with non-deuterated acetanilide and other deuterated analogs reveals key differences:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Deuteration Sites | Applications |
|---|---|---|---|---|---|
| This compound | C₈H₆D₃NO | ~138.20 | Not specified | Likely methyl or aromatic H | Metabolic studies, NMR spectroscopy |
| Acetanilide | C₈H₉NO | 135.17 | 103-84-4 | None | Drug synthesis, calibration standard |
| N-Methyl-d3-acetamide | CH₃CONHCD₃ | 76.11 | 3669-71-4 | Methyl group (CD₃) | Solvent studies, isotopic labeling |
| 3-(Methyl-d3)aniline | C₇H₆D₃N | 110.17 | 1185315-24-5 | Methyl group (CD₃) | Intermediate in deuterated drug synthesis |
Research Findings and Data
Metabolic Stability Studies
Deuteration in this compound slows cytochrome P450-mediated oxidation, as observed in analogous compounds. For example, deuterated toluene derivatives show a 6–9 fold reduction in metabolic clearance compared to non-deuterated forms . This suggests this compound could enhance the bioavailability of related pharmaceuticals.
Spectroscopic Advantages
In NMR, deuterated compounds eliminate signal splitting from adjacent protons. For instance, N-Methyl-d3-acetamide (CAS 3669-71-4) produces a singlet for the CD₃ group, simplifying spectral interpretation . This compound likely offers similar benefits, making it ideal for reaction monitoring in synthetic chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
